![molecular formula C24H18FN5O2 B2879734 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923680-90-4](/img/structure/B2879734.png)
6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H18FN5O2 and its molecular weight is 427.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H19FN4O with a molecular weight of approximately 382.46 g/mol. The structure incorporates a chromeno-tetrazolo-pyrimidine framework, which is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H19FN4O |
Molecular Weight | 382.46 g/mol |
IUPAC Name | This compound |
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. For instance, studies on related chromeno-pyrimidine derivatives have shown effective inhibition of tumor growth in vitro and in vivo.
- Cytotoxic Studies : In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of the Bax/Bcl-2 ratio, leading to increased apoptosis rates in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
- Antiproliferative Activity : The antiproliferative effects are quantified using the MTT assay, where compounds show IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the low nanomolar range against various cancer cell lines .
The proposed mechanisms through which this compound exhibits biological activity include:
- Enzyme Inhibition : Compounds with similar structures often act as dual inhibitors of critical pathways involved in tumor proliferation, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This dual inhibition can significantly hinder tumor growth and metastasis .
- Induction of Apoptosis : The ability to trigger apoptotic pathways is a crucial factor in the anticancer efficacy of these compounds. Studies have indicated that the presence of specific substituents on the phenyl rings enhances this effect .
Case Studies
- Study on Antitumor Activity : A study involving a series of chromeno-pyrimidine derivatives reported significant antitumor activity against human fibrosarcoma models (HT1080). The most active derivative exhibited an IC50 of 3 nM .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to target enzymes. Molecular docking results suggest strong interactions with EGFR and VEGFR binding sites, providing insights into their potential as therapeutic agents .
Propiedades
IUPAC Name |
9-(4-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-31-17-12-8-14(9-13-17)22-20-21(26-24-27-28-29-30(22)24)18-4-2-3-5-19(18)32-23(20)15-6-10-16(25)11-7-15/h2-13,22-23H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMFAJHOXRWGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)F)NC6=NN=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.